molecular formula C11H16ClN3O3 B2959278 2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide CAS No. 2411256-88-5

2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide

Cat. No. B2959278
CAS RN: 2411256-88-5
M. Wt: 273.72
InChI Key: FSBDQMBWKNYYDY-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide involves its ability to inhibit the activity of DPP-4. This enzyme is involved in the degradation of incretin hormones, which play a role in the regulation of blood glucose levels. By inhibiting DPP-4, the levels of incretin hormones are increased, leading to improved glucose regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of DPP-4. By increasing the levels of incretin hormones, this compound can improve glucose regulation and potentially provide benefits for individuals with diabetes. Additionally, its potential anticancer activity may be related to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide in lab experiments is its potential as a DPP-4 inhibitor. This can be useful in studying the role of DPP-4 in various physiological processes, including glucose regulation. However, one limitation is the limited availability of this compound, which may make it difficult to conduct large-scale experiments.

Future Directions

There are several potential future directions for research involving 2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide. One direction is to further investigate its potential as a DPP-4 inhibitor and its effects on glucose regulation. Additionally, its potential anticancer activity could be further studied to determine its mechanism of action and potential therapeutic applications. Finally, the synthesis method of this compound could be optimized to increase its availability for future research.

Synthesis Methods

The synthesis method of 2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide involves the reaction of 2,4-dioxo-1,3-diazaspiro[4.4]nonane-9-carbaldehyde with chloroacetyl chloride in the presence of a base. The resulting product is then treated with propionic anhydride to form the final compound.

Scientific Research Applications

2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Additionally, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c1-6(12)8(16)13-5-7-3-2-4-11(7)9(17)14-10(18)15-11/h6-7H,2-5H2,1H3,(H,13,16)(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBDQMBWKNYYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCC12C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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